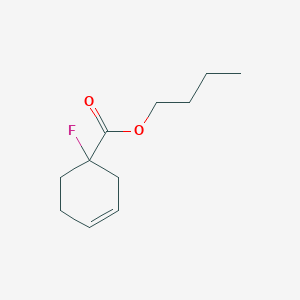

Butyl 1-fluorocyclohex-3-encarboxylate, 98%

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Butyl 1-fluorocyclohex-3-encarboxylate, also known as 1-Fluorocyclohex-3-encarboxylic acid butyl ester, is a fluorinated carboxylic acid ester with the chemical formula C9H15FO2. It is a colorless liquid with a melting point of -44 °C and a boiling point of 104 °C. 1-Fluorocyclohex-3-encarboxylate has a wide range of applications in the fields of chemistry and biology, and is used in the synthesis of various compounds and materials.

Aplicaciones Científicas De Investigación

Chemical Synthesis and Reactivity

Research in the field of chemical synthesis often explores the reactivity and potential applications of fluorinated compounds due to their unique chemical properties. For instance, studies on the dehydrohalogenations of bromo-fluorocyclohexanes reveal insights into the elimination reactions and potential pathways for synthesizing fluorinated cyclic compounds, which could be relevant to understanding reactions involving Butyl 1-fluorocyclohex-3-encarboxylate (Hudlický, 1986).

Enzymatic Processing of Fluorinated Compounds

The enzymatic processing of fluorinated cyclohexene derivatives, similar in structure to Butyl 1-fluorocyclohex-3-encarboxylate, shows that the introduction of fluorine atoms can significantly affect the kinetic properties and reactivity of compounds. This highlights the potential of fluorinated compounds in designing substrates with enhanced reactivity or specificity for enzymatic reactions (Bridge et al., 1995).

Fluorinating Agents and Reaction Mechanisms

The development and characterization of novel fluorinating agents, such as 4-tert-butyl-2,6-dimethylphenylsulfur trifluoride, offer insights into the mechanisms of fluorination reactions and the stability of fluorinated compounds. This research area is crucial for understanding how Butyl 1-fluorocyclohex-3-encarboxylate and similar compounds could be synthesized or modified in the laboratory, showcasing the importance of fluorine in organic synthesis (Umemoto et al., 2010).

Ionic Liquids and Green Chemistry

The exploration of ionic liquids for use in green chemistry, including as solvents for reactions or polymerizations, provides a foundation for understanding how Butyl 1-fluorocyclohex-3-encarboxylate might be utilized in environmentally friendly chemical processes. Research on the hydrolysis of imidazolium-based ionic liquids underscores the importance of assessing the environmental impact and stability of chemical reagents, including fluorinated compounds (Swatloski et al., 2003).

Propiedades

IUPAC Name |

butyl 1-fluorocyclohex-3-ene-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17FO2/c1-2-3-9-14-10(13)11(12)7-5-4-6-8-11/h4-5H,2-3,6-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILGWWQOHRCOPJP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)C1(CCC=CC1)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17FO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

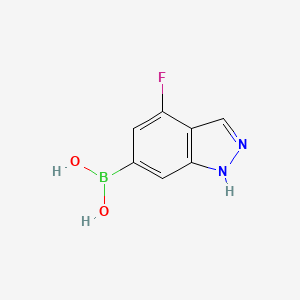

![3-[4-(Trifluoromethoxy)phenyl]-pyridine-5-boronic acid](/img/structure/B6343588.png)